4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-
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Overview
Description
3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system containing both thiazole and triazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like chloroform or ethanol .
Industrial Production Methods
While specific industrial production methods for 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolo[2,3-c][1,2,4]triazin-4-one derivatives.
Scientific Research Applications
3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for developing new therapeutic agents due to its biological activities.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Found in various drugs for treating allergies, hypertension, and bacterial infections.
1,2,4-Triazolopyrimidines: Exhibiting important pharmacological activities such as antitumor and antimicrobial properties.
Uniqueness
3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its fused ring system, which combines the structural features of thiazole and triazine. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
87450-80-4 |
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Molecular Formula |
C7H9N3OS |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
3,7-dimethyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H9N3OS/c1-4-3-10-6(11)5(2)8-9-7(10)12-4/h4H,3H2,1-2H3 |
InChI Key |
VCSXDLQXUYYGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=O)C(=NN=C2S1)C |
Origin of Product |
United States |
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